1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Description
Molecular Formula: C₁₈H₂₆ClNO Molecular Weight: 307.86 g/mol CAS Number: 95422-34-7 (hydrochloride form); 31414-58-1 (free base) Structural Features:
- Core Structure: Octahydro-isoquinoline scaffold with a p-methoxybenzyl substituent at position 1 and a methyl group at position 2.
- Chirality: Exists as enantiomers (R/S), with the (R)-enantiomer explicitly synthesized for pharmacological studies .
- Salt Form: Hydrochloride salt enhances solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14;/h7-10,18H,3-6,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFVDVYMCNSPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610064 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95422-34-7 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride is a complex organic compound with significant biological activity. Its structure includes an isoquinoline core, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C18H26ClNO |
| Molecular Weight | 307.86 g/mol |
| CAS Number | 95422-34-7 |
| Purity | 95% |
Pharmacological Effects
This compound exhibits various biological activities that can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of isoquinoline compounds exhibit significant antibacterial and antifungal properties. The compound's structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
- Antitumor Activity : Isoquinoline derivatives are often explored for their anticancer properties. Research has shown that certain isoquinoline-based compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Compounds structurally related to isoquinolines have been studied for their neuroprotective effects against neurodegenerative diseases. They may exert these effects by modulating neurotransmitter systems and reducing oxidative stress .
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Activity : Some studies suggest that isoquinoline derivatives can inhibit enzymes involved in cancer progression and inflammation. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes .
- Modulation of Signaling Pathways : The compound may influence several signaling pathways associated with cell survival and apoptosis. This modulation can lead to the activation of pro-apoptotic factors or the inhibition of anti-apoptotic signals .
Study 1: Antimicrobial Activity
A study conducted on various isoquinoline derivatives reported that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
Study 2: Antitumor Efficacy
In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Study 3: Neuroprotective Potential
Research evaluating the neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative disorders.
Chemical Reactions Analysis
Resolution of Enantiomers
The racemic mixture is resolved using chiral acids to isolate enantiomers. Common methods include:
-
R-Naproxen Resolution : Crystallization with (R)-2-(6-methoxy-2-naphthyl)propionic acid yields the (-)-enantiomer salt, which is decomposed with NaOH to isolate the free base .
-
Mandelic Acid Resolution : Forms diastereomeric salts, enabling separation of (S)- and (R)-enantiomers .
(a) O-Dealkylation
The p-methoxy group undergoes demethylation with boron tribromide (BBr₃) to form a phenolic derivative :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C → RT | 1-(p-Hydroxybenzyl)-2-methyl-octahydroisoquinoline | 85% |
(b) N-Alkylation
The secondary amine reacts with alkyl halides (e.g., cyclopropylmethyl bromide) to form tertiary amines :
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclopropylmethyl bromide | K₂CO₃, DMF, 80°C | N-Cyclopropylmethyl derivative | 75% |
Racemization and Recycling
Unwanted enantiomers are racemized using formic acid at elevated temperatures (80–100°C), enabling reuse in resolution processes :
| Process | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Racemization | HCOOH, 80–100°C | Recovery of racemic mixture | 90% |
Enzymatic Modifications
Enantioselective reactions using D-glucose dehydrogenase and NADP⁺ in dimethyl sulfoxide (DMSO) achieve 74% yield of the (S)-enantiomer :
| Enzyme | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| D-Glucose dehydrogenase | DMSO, pH 9, 25°C | (S)-enantiomer | 74% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Structural Modifications and Pharmacological Impact
Substituent Effects :
- p-Methoxybenzyl Group : Enhances lipophilicity and receptor binding affinity compared to unsubstituted analogs .
- Ethoxy Groups (Ethaverine) : Increased bulk and electron-donating effects correlate with smooth muscle relaxation, diverging from the opioid activity of the target compound .
- Nitrophenethyl Group : Introduces electron-withdrawing properties, altering receptor selectivity for neurological applications .
Chirality :
- The (R)-enantiomer of the target compound shows higher receptor affinity than the (S)-form in preliminary studies .
Salt vs. Free Base :
- Hydrochloride salt forms (e.g., CAS 95422-34-7) improve aqueous solubility, critical for in vivo studies, while free bases (e.g., CAS 31414-58-1) are used in organic synthesis .
Pharmacokinetic and Physicochemical Properties
Preparation Methods
Core Reaction Mechanism
The Bischler-Napieralski cyclization remains the most widely adopted method for constructing the isoquinoline core. As detailed in EP2628728B1, this approach begins with the condensation of 2-(1-cyclohexenyl)ethylamine and 4-methoxyphenylacetic acid to form an amide intermediate. Cyclization under dehydration conditions (e.g., phosphorus oxychloride or polyphosphoric acid) yields 3,4-dihydroisoquinoline, which is subsequently hydrogenated to the octahydro derivative.
Hydrogenation and Optimization
Post-cyclization hydrogenation employs heterogeneous catalysts such as palladium-carbon (Pd/C) or Raney nickel. A 2020 modification cited in CN103058929A achieved 85–92% yields by using tetralin as the solvent at 80–100°C under 50–60 psi H₂. Critical to avoiding over-reduction is the use of nitrogen-sparged reactors to prevent catalyst poisoning.
Table 1: Hydrogenation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Tetralin | 80–100 | 50–60 | 89–92 |
| Raney Ni | 1-Methylnaphthalene | 100–120 | 60–70 | 78–85 |
Catalytic Hydrogenation with Formaldehyde
Methylation via Eschweiler-Clarke
The LookChem protocol introduces a methyl group at position 2 via reductive amination. Racemic 1-(4-methoxybenzyl)-octahydroisoquinoline is dissolved in ethanol or ethyl acetate, followed by addition of 37% formaldehyde and catalytic hydrogenation under H₂ (40–60 psi) using PtO₂. This single-step methylation achieves 76–82% yields while minimizing N-overalkylation.
Solvent and Catalyst Selection
Ethyl acetate outperforms ethanol in suppressing byproduct formation due to its lower polarity, which destabilizes Schiff base intermediates. Platinum oxide (PtO₂) is preferred over palladium due to its tolerance for amine functionalities.
Condensation-Cyclization of 2-Cyclohexenylethylamine
Direct Cyclization Strategy
CN103058929A discloses a streamlined method where 2-cyclohexenylethylamine reacts with 4-methoxyphenylacetaldehyde in acetic acid at 60–70°C. The imine intermediate undergoes spontaneous cyclization to yield 1-(p-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline, which is hydrogenated to the octahydro form.
Advantages Over Traditional Routes
This approach eliminates the need for amide formation, reducing reaction steps and avoiding stoichiometric dehydrating agents. Yields of 88–91% are reported when using p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst.
Resolution of Racemic Octabase Using R-Naproxen
Diastereomeric Salt Formation
EP2628728B1 resolves racemic octabase via preferential crystallization with (R)-naproxen. A toluene solution of racemic 1-(4-methoxybenzyl)-octahydroisoquinoline is treated with solid R-naproxen at 45–55°C, inducing crystallization of the (−)-enantiomer salt. The mother liquor retains the (+)-enantiomer, which is racemized and recycled.
Table 2: Resolution Efficiency with R-Naproxen
| Solvent | Naproxen Equiv. | Crystallization Temp. (°C) | Enantiomeric Excess (%) |
|---|---|---|---|
| Toluene | 0.8 | 6–14 | >99 |
| Ethyl Acetate | 1.0 | 25–35 | 95–98 |
Recycling and Yield Maximization
Unreacted (+) enantiomer is recovered via formic acid treatment, yielding DL-octabase formate, which is recycled into subsequent resolution batches. This closed-loop system achieves cumulative yields exceeding 92%.
Demethylation and Hydrochloride Salt Formation
N-Demethylation Protocol
US4115389A describes the demethylation of N-methyl intermediates using chlorinated solvents (methylene chloride) and boron tribromide (BBr₃) at −20°C to 25°C. The reaction proceeds via cleavage of the N–CH₃ bond, yielding the secondary amine, which is neutralized with NaOH and extracted.
Hydrochloride Salt Precipitation
The free base is treated with concentrated HCl in isopropanol, inducing crystallization of the hydrochloride salt. Recrystallization from ethanol/water (1:3) affords pharmaceutical-grade material with >99.5% purity (HPLC).
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The Bischler-Napieralski route offers high scalability but requires rigorous control of cyclization conditions. The condensation-cyclization method reduces step count but demands anhydrous aldehydes. Resolution via R-naproxen is enantioselective but adds complexity with recycling steps.
Environmental and Economic Considerations
Catalytic hydrogenation methods generate minimal waste compared to stoichiometric dehydrating agents. Ethyl acetate and toluene are recoverable via distillation, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride?
- Begin with retrosynthetic analysis to identify key intermediates, such as the octahydro-isoquinoline core and p-methoxybenzyl substituent. Use catalytic hydrogenation for stereochemical control in reducing aromatic rings . Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., ethanol/water mixtures) to improve yields. Purify intermediates via recrystallization or column chromatography, referencing protocols for structurally similar compounds like 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-tetrahydroisoquinoline derivatives .
Q. What analytical methods are most effective for structural characterization of this compound?
- Employ a combination of -NMR and -NMR to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH) and octahydro-isoquinoline backbone. Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H] for C _{24}NO·HCl $). Cross-reference with X-ray crystallography data from analogous compounds (e.g., 8-hydroxyquinolone derivatives) to resolve stereochemical ambiguities .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. Avoid dust formation via wet handling methods, as recommended for structurally related hydrochlorides . For spills, neutralize with sodium bicarbonate and dispose via authorized chemical waste facilities .
Advanced Research Questions
Q. How can contradictions in reported solubility profiles of this compound be resolved?
- Systematically test solubility in buffered aqueous solutions (pH 2–9) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures (20–37°C). Compare results with structurally similar compounds, such as 5,6,7,8-tetrahydroquinoline derivatives, to identify trends in hydrophobicity influenced by the methoxybenzyl group . Use dynamic light scattering (DLS) to detect aggregation states that may skew solubility measurements .
Q. What methodologies are suitable for evaluating the compound’s stability under varying experimental conditions?
- Conduct accelerated stability studies using forced degradation (e.g., exposure to UV light, oxidative/reductive agents) and analyze degradation products via LC-MS. Compare with stability data from related isoquinoline hydrochlorides, noting susceptibility to hydrolysis at the methoxybenzyl moiety . For long-term stability, use Arrhenius modeling to predict shelf-life under standard storage conditions .
Q. How can discrepancies between in vitro and in vivo pharmacological activity data be addressed?
- Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations. Cross-reference with in vitro receptor-binding assays (e.g., radioligand displacement for adrenergic or opioid receptors) and adjust dosing regimens in animal models. Validate findings using structural analogs, such as oxycodone hydrochloride derivatives, which exhibit similar bioavailability challenges .
Q. What strategies are effective for resolving conflicting NMR data in stereochemical assignments?
- Apply advanced 2D-NMR techniques (e.g., NOESY/ROESY) to detect through-space correlations between protons on the octahydro-isoquinoline core and methoxybenzyl group. Compare with computational models (DFT or molecular dynamics simulations) to validate preferred conformations. Reference crystallographic data from patents on related bicyclic compounds (e.g., EP 147719 A) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
